molecular formula C6H10FN B1472470 7-Fluoro-5-azaspiro[2.4]heptane CAS No. 1211539-95-5

7-Fluoro-5-azaspiro[2.4]heptane

Cat. No.: B1472470
CAS No.: 1211539-95-5
M. Wt: 115.15 g/mol
InChI Key: XEIDPQMPQCWEAG-UHFFFAOYSA-N
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Description

7-Fluoro-5-azaspiro[24]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, a precursor such as 5-azaspiro[2.4]heptane can be reacted with a fluorinating agent like Selectfluor to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-azaspiro[2.4]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .

Scientific Research Applications

7-Fluoro-5-azaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its spirocyclic structure which can impart unique biological properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-5-azaspiro[2The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDPQMPQCWEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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